6-Chloropyrimidine-4-carbaldehyde
Overview
Description
6-Chloropyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H3ClN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a chlorine atom at position 6 and an aldehyde group at position 4
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
It’s known that halopyrimidines, such as 6-chloropyrimidine-4-carbaldehyde, can undergo nucleophilic aromatic substitution reactions . This suggests that this compound could interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biochemical pathways, including nucleic acid synthesis and signal transduction .
Pharmacokinetics
The compound’s molecular weight (14254 g/mol) and its polar nature suggest that it could have reasonable bioavailability .
Result of Action
Given its potential for nucleophilic aromatic substitution reactions, it could lead to the formation of new compounds with diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrimidine-4-carbaldehyde typically involves the chlorination of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach involves the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These synthetic protocols are complementary to the conventional synthesis of pyrimidines through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom at position 6 can be replaced by nucleophiles, leading to the formation of various substituted pyrimidines.
Condensation Reactions: The aldehyde group at position 4 can participate in condensation reactions with amines, forming Schiff bases and other derivatives.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used.
Condensation: Amines and other nucleophiles react with the aldehyde group in the presence of acid or base catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Schiff Bases and Derivatives: Resulting from condensation reactions with amines.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction of the aldehyde group.
Scientific Research Applications
6-Chloropyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Similar structure with additional amino group.
2,4,6-Trichloropyrimidine-5-carboxaldehyde: Contains three chlorine atoms and a carboxaldehyde group.
4,6-Dichloropyrimidine: Lacks the aldehyde group but has two chlorine atoms.
Uniqueness
6-Chloropyrimidine-4-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate for the synthesis of various bioactive compounds and industrial chemicals .
Properties
IUPAC Name |
6-chloropyrimidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFORWTKKMGPWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617053 | |
Record name | 6-Chloropyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-16-0 | |
Record name | 6-Chloropyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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